Chemical structure and properties of dimethyl 5,5,5-trichloropentyl phosphate
Chemical structure and properties of dimethyl 5,5,5-trichloropentyl phosphate
An In-depth Technical Guide to Dimethyl 5,5,5-Trichloropentyl Phosphate: Structure, Properties, and Theoretical Applications
Introduction
Organophosphates are a diverse class of organic compounds derived from phosphoric acid, playing significant roles in biochemistry, agriculture, and industry.[3] Their applications range from vital biomolecules like DNA and ATP to widely used pesticides, herbicides, nerve agents, and flame retardants.[3] This guide focuses on a specific, less-documented member of this family: dimethyl 5,5,5-trichloropentyl phosphate. The presence of both a dimethyl phosphate moiety and a terminal trichloromethyl group on the pentyl chain suggests unique chemical and biological properties, making it a compound of interest for further investigation. This document aims to provide a detailed theoretical framework covering its chemical structure, predicted properties, a plausible synthetic route, and potential applications, particularly within the realm of drug development and materials science.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of dimethyl 5,5,5-trichloropentyl phosphate is defined by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a 5,5,5-trichloropentyloxy group.
Molecular Formula: C7H14Cl3O4P[1]
Molecular Weight: 299.5 g/mol [1]
Predicted Physicochemical Data
The properties of organophosphate esters can vary significantly based on their substituents.[3] The following table summarizes the predicted physicochemical properties of dimethyl 5,5,5-trichloropentyl phosphate, extrapolated from general organophosphate characteristics and data on related chlorinated compounds.
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Physical State | Colorless to pale yellow liquid | Many organophosphates with similar molecular weights are liquids at room temperature.[3] |
| Boiling Point | > 200 °C (at atmospheric pressure) | The presence of polar phosphate group and the chlorinated alkyl chain would lead to a relatively high boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | Organophosphate triesters are generally hydrophobic.[3] The trichlorinated alkyl chain further enhances lipophilicity. |
| Log Kow (Octanol-Water Partition Coefficient) | Estimated between 3 and 4 | Reflects a balance between the polar phosphate group and the nonpolar alkyl chain. Chlorinated organophosphates often exhibit moderate to high lipophilicity.[4] |
| Vapor Pressure | Low | Consistent with a high boiling point and relatively large molecular weight. |
Spectroscopic Characterization (Predicted)
Spectroscopic techniques are essential for the structural elucidation of organic molecules.[5][6] Based on the structure of dimethyl 5,5,5-trichloropentyl phosphate, the following spectral characteristics are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.[5][6][7][8]
-
¹H NMR:
-
A doublet around 3.7-3.8 ppm corresponding to the six protons of the two methoxy groups, with coupling to the phosphorus atom (³JPH).
-
Multiplets in the range of 1.5-2.5 ppm for the methylene protons of the pentyl chain.
-
A triplet around 4.0-4.2 ppm for the two protons of the methylene group attached to the phosphate oxygen (-O-CH₂-).
-
-
¹³C NMR:
-
A signal around 50-55 ppm for the methoxy carbons.
-
Signals in the aliphatic region for the pentyl chain carbons.
-
A signal for the carbon of the CCl₃ group, likely shifted downfield.
-
-
³¹P NMR:
-
A single peak in the characteristic region for phosphate esters, likely between -5 and +5 ppm.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.[9][10][11][12]
-
A strong absorption band around 1250-1300 cm⁻¹ corresponding to the P=O stretching vibration.[9]
-
Bands in the region of 1020-1050 cm⁻¹ due to P-O-C stretching vibrations.[9]
-
C-H stretching vibrations in the 2800-3000 cm⁻¹ region.
-
C-Cl stretching vibrations, typically observed in the 600-800 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13][14][15][16][17][18]
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 298 (for the most abundant isotopes) might be weak or absent. Characteristic fragment ions would arise from the cleavage of the P-O-alkyl bonds and the loss of the trichloropentyl group.
-
Electrospray Ionization (ESI-MS): In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ would be observed.[18] The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be a distinctive feature in the mass spectrum.[16][18]
Proposed Synthesis
A plausible synthetic route for dimethyl 5,5,5-trichloropentyl phosphate would involve the phosphorylation of 5,5,5-trichloropentan-1-ol with a suitable dimethyl phosphorylating agent. A common method for the synthesis of organophosphates is the reaction of an alcohol with a phosphoryl chloride in the presence of a base.[19]
Hypothetical Synthetic Workflow
Caption: Hypothetical workflow for the synthesis of dimethyl 5,5,5-trichloropentyl phosphate.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a solution of 5,5,5-trichloropentan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add dimethyl chlorophosphate (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure dimethyl 5,5,5-trichloropentyl phosphate.
Potential Applications and Biological Activity
The unique structural features of dimethyl 5,5,5-trichloropentyl phosphate suggest several potential applications.
As a Pesticide or Biocide
Many organophosphates are effective insecticides due to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects and mammals. The introduction of chlorine atoms into a molecule can significantly modulate its biological activity, sometimes enhancing its potency and persistence.[20][21][22][23][24] The trichloromethyl group in this compound may increase its lipophilicity, facilitating its penetration through biological membranes, and could also influence its metabolic stability.
Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition
Caption: Hypothesized mechanism of acetylcholinesterase inhibition by dimethyl 5,5,5-trichloropentyl phosphate.
As a Flame Retardant
Organophosphate esters are widely used as flame retardants in various polymers and textiles.[3][25][26] The presence of both phosphorus and chlorine in the same molecule can have a synergistic effect on flame retardancy. Phosphorus-containing compounds typically act in the solid phase by promoting char formation, while halogenated compounds are effective in the gas phase by scavenging free radicals that propagate combustion.
Analytical Methodologies
The detection and quantification of organophosphate esters in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.[14][27][28][29][30]
Sample Preparation
For environmental or biological samples, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is usually required to isolate and concentrate the analyte.[13][14]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the analysis of volatile and semi-volatile organophosphates.[14][17][28][29][30]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is suitable for a broader range of organophosphates, including those that are less volatile or thermally labile.[13][14][15]
Conclusion
Dimethyl 5,5,5-trichloropentyl phosphate represents an intriguing yet understudied member of the organophosphate family. Based on its structure, it is predicted to be a lipophilic liquid with potential applications as a pesticide, biocide, or flame retardant. Its biological activity is likely mediated through the inhibition of acetylcholinesterase. This guide provides a theoretical foundation for future research into this compound, outlining its predicted properties, a plausible synthetic route, and potential areas of application. Further experimental validation is necessary to confirm these hypotheses and fully characterize the chemical and biological profile of dimethyl 5,5,5-trichloropentyl phosphate.
References
- George, L., et al. (n.d.). Matrix-Isolation Infrared Spectroscopy of Organic Phosphates.
- ResearchGate. (n.d.). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
- (n.d.). Recent Trends In The Analysis Of Organophosphate Posing.
- Wikipedia. (n.d.). Organophosphate.
- Keith, L. H., et al. (n.d.). The High Resolution NMR Spectra of Pesticides. I. Organophosphorus Pesticides.
- ResearchGate. (n.d.). Properties and applications of common organophosphate esters.
- NIH. (n.d.). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC.
- PubMed. (2022, February 22). Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment.
- Optica Publishing Group. (n.d.). Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations.
- RSC Publishing. (2021, December 20). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020).
- MDPI. (2025, March 12). A Review of the Properties, Transport, and Fate of Organophosphate Esters in Polar Snow and Ice.
- MDPI. (2024, February 1). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry.
- LCGC International. (2021, October 1). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes.
- (2013, August 21). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview.
- ACS Publications. (2022, April 13). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis.
- PubMed. (2023, January 1). A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment.
- ACS Publications. (2021, January 7). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
- PubMed. (2011, August 15). Infrared spectroscopy of different phosphates structures.
- AIP Publishing. (n.d.). Infrared Reflection Spectra of Phosphate and Arsenate Crystals.
- Journal of Emerging Investigators. (2021, April 29). Fourier-Transform Infrared (FTIR) spectroscopy analysis of seven wisconsin biosolids.
- ResearchGate. (2025, December 12). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Request PDF.
- EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic.
- PubMed. (2021, June 16). Organophosphate (OP) diesters and a review of sources, chemical properties, environmental occurrence, adverse effects, and future directions.
- cromlab-instruments.es. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
- (n.d.). Analysis of Organophosphorus Pesticides by GC.
- PubChemLite. (n.d.). Diethyl 5,5,5-trichloropentyl phosphate (C9H18Cl3O4P).
- (n.d.). Influence of chlorine substituents on biological activity of chemicals: a review.
- ResearchGate. (2015, October 13). Is there any methods to synthesize diethyl or dimethyl phosphate?.
- Google Patents. (n.d.). CN102964382B - A kind of method of synthesizing methyl dimethyl phosphate.
- ResearchGate. (n.d.). Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999).
- Google Patents. (n.d.). CN107793449B - Method for synthesizing dimethyl methyl phosphate.
- Echemi. (n.d.). Phosphoric acid dimethyl 5,5,5-trichloropentyl ester.
- (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation.
- Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- (n.d.). Phosphoric acid dimethyl 5,5,5-trichloropentyl ester — Chemical Substance Information.
- (2017, October 20). A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE.
- Semantic Scholar. (n.d.). How chlorine in molecules affects biological activity.
- EPA. (n.d.). Effect Of Chlorination On Selected Organic Chemicals.
- (n.d.). CAS NO. 34569-08-9 | Phosphoric acid dimethyl 5,5,5-trichloropentyl ester.
- PubChemLite. (n.d.). Phosphonic acid, (5,5,5-trichloropentyl)-, diethyl ester (C9H18Cl3O3P).
Sources
- 1. echemi.com [echemi.com]
- 2. CAS NO. 34569-08-9 | Phosphoric acid dimethyl 5,5,5-trichloropentyl ester | [localpharmaguide.com]
- 3. Organophosphate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 7. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations [opg.optica.org]
- 10. Infrared spectroscopy of different phosphates structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. emerginginvestigators.org [emerginginvestigators.org]
- 13. researchgate.net [researchgate.net]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. eurochlor.org [eurochlor.org]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. researchgate.net [researchgate.net]
- 26. A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. epa.gov [epa.gov]
- 29. cromlab-instruments.es [cromlab-instruments.es]
- 30. analysis.rs [analysis.rs]
